An In-depth Technical Guide to Photo-lysine-d2: Structure, Applications, and Experimental Protocols
An In-depth Technical Guide to Photo-lysine-d2: Structure, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-lysine-d2 is a deuterated, photo-reactive amino acid analog of lysine (B10760008) designed for the in-vivo capture of protein-protein interactions.[1][2] By incorporating a diazirine moiety, a highly reactive carbene precursor, this molecule allows for the formation of covalent bonds with interacting partners upon UV irradiation.[3] The deuterium (B1214612) labeling offers the distinct advantage of a mass shift that can aid in mass spectrometry-based identification and quantification, setting it apart from its non-deuterated counterpart.[4] This guide provides a comprehensive overview of Photo-lysine-d2, its chemical properties, and detailed protocols for its application in identifying and characterizing protein-protein interactions, with a particular focus on the readers of post-translational modifications (PTMs).
Chemical Structure and Properties
Photo-lysine-d2, systematically named (2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid, is a synthetic amino acid that can be incorporated into proteins during translation.[4] The key structural features include a lysine backbone, a photo-activatable diazirine ring, and two deuterium atoms.
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid | |
| Molecular Formula | C6H10D2N4O2 | |
| Molecular Weight | 174.20 g/mol | |
| Photo-activation Wavelength | ~365 nm |
Experimental Protocols
The primary application of Photo-lysine-d2 is in combination with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to identify and quantify protein-protein interactions.
Metabolic Labeling of Cells with Photo-lysine-d2
This protocol outlines the incorporation of Photo-lysine-d2 into the proteome of cultured mammalian cells.
Materials:
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Lysine and Arginine-deficient cell culture medium (e.g., DMEM for SILAC)
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Dialyzed fetal bovine serum (dFBS)
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"Heavy" L-arginine (e.g., 13C6, 15N4)
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"Light" L-arginine (12C6, 14N4)
-
Photo-lysine-d2
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"Light" L-lysine
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Mammalian cell line of interest (e.g., HEK293T, HeLa)
Procedure:
-
Culture cells for at least five passages in lysine-deficient medium supplemented with either "heavy" or "light" arginine and the corresponding lysine analog ("heavy" condition: Photo-lysine-d2; "light" condition: normal L-lysine). This establishes two cell populations with differentially labeled proteomes.
-
For the "heavy" labeled cells, supplement the medium with Photo-lysine-d2 at a concentration similar to that of normal lysine in standard media (approximately 0.8 mM).
-
For the "light" control cells, supplement the medium with normal L-lysine at the same concentration.
-
Monitor cell viability and growth to ensure that Photo-lysine-d2 is not cytotoxic.
-
Harvest cells from both "heavy" and "light" conditions for the crosslinking experiment.
In-vivo Photo-Crosslinking
This protocol describes the UV irradiation step to induce covalent bond formation between Photo-lysine-d2 and its interacting partners.
Materials:
-
Harvested cells from the metabolic labeling step
-
Phosphate-buffered saline (PBS)
-
UV lamp with an output of ~365 nm
Procedure:
-
Wash the harvested "heavy" and "light" cell pellets with ice-cold PBS to remove any remaining media.
-
Resuspend the cell pellets in PBS.
-
Place the cell suspension on a plate on ice.
-
Irradiate the cells with UV light (~365 nm) for a duration of 5-15 minutes. The optimal irradiation time should be determined empirically.
-
After irradiation, pellet the cells by centrifugation.
Protein Extraction, Enrichment, and Mass Spectrometry
This protocol details the steps for preparing the crosslinked proteins for mass spectrometry analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Affinity purification reagents (e.g., antibody-conjugated beads for immunoprecipitation of a target protein)
-
Digestion enzyme (e.g., Trypsin)
-
Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC) columns for enrichment of crosslinked peptides.
-
Mass spectrometer
Procedure:
-
Lyse the "heavy" and "light" cell pellets separately using a suitable lysis buffer containing protease inhibitors.
-
Combine the lysates from the "heavy" and "light" populations at a 1:1 ratio based on total protein concentration.
-
(Optional) If a specific protein's interactome is being studied, perform affinity purification/immunoprecipitation for the protein of interest.
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Denature, reduce, and alkylate the protein mixture.
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Digest the proteins into peptides using an appropriate protease like trypsin.
-
Enrich for the crosslinked peptides using SCX or SEC. This step is crucial as crosslinked peptides are typically low in abundance.
-
Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software to identify the crosslinked peptides and quantify the relative abundance of interacting proteins based on the "heavy" to "light" ratios.
Application in Elucidating Signaling Pathways: Identifying Histone PTM Readers
A significant application of Photo-lysine is the identification of "reader" proteins that recognize specific post-translational modifications on histones, thereby playing a crucial role in epigenetic regulation. The workflow for identifying readers of a specific histone mark, such as H3K4me3, is depicted below.
Conclusion
Photo-lysine-d2 is a powerful tool for the study of protein-protein interactions in a cellular context. Its ability to be metabolically incorporated into proteins and subsequently activated by UV light allows for the capture of transient and stable interactions that might be missed by other techniques. The inclusion of deuterium provides an additional layer of information for mass spectrometry-based quantification. The detailed protocols and workflows provided in this guide offer a framework for researchers to apply this technology to investigate complex biological systems, such as the intricate network of interactions that govern epigenetic regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 4. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
